molecular formula C42H50N8O5 B12108527 H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2

H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2

Cat. No.: B12108527
M. Wt: 746.9 g/mol
InChI Key: WLEIRCQWNYWCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 is a synthetic hexapeptide This compound is composed of a sequence of amino acids, each of which can exist in either the D- or L-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, DL-Alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, DL-2-Naphthylalanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for DL-Tryptophan, DL-Phenylalanine, and DL-Lysine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this hexapeptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2: can undergo various chemical reactions, including:

    Oxidation: The tryptophan and phenylalanine residues can be oxidized under specific conditions.

    Reduction: The peptide can be reduced to alter its conformation or to protect certain functional groups.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Use of specific amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2: has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and chiral separation techniques.

    Biology: Investigated for its potential role in modulating biological processes due to its chiral nature.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of growth hormone release.

    Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 involves its interaction with specific molecular targets. For instance, it may bind to receptors on the surface of cells, triggering a cascade of intracellular events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2: can be compared to other similar hexapeptides, such as:

    His-D-Trp-Ala-Trp-D-Phe-Lys-NH2: Known for its growth hormone-releasing properties.

    H-DL-2-Naphthylalanine-DL-Cysteine(1)-DL-Tyrosine-DL-Tryptophan-DL-Lysine-DL-Valine-DL-Cysteine(1)-DL-Threonine-NH2: Used in the management of acromegaly and neuroendocrine tumors.

The uniqueness of H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 lies in its specific sequence and the presence of both D- and L-forms of amino acids, which can impart distinct biological and chemical properties.

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-naphthalen-2-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N8O5/c1-26(44)39(52)48-36(23-28-18-19-29-13-5-6-14-30(29)21-28)41(54)50-37(24-31-25-46-33-16-8-7-15-32(31)33)42(55)49-35(22-27-11-3-2-4-12-27)40(53)47-34(38(45)51)17-9-10-20-43/h2-8,11-16,18-19,21,25-26,34-37,46H,9-10,17,20,22-24,43-44H2,1H3,(H2,45,51)(H,47,53)(H,48,52)(H,49,55)(H,50,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEIRCQWNYWCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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